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4-Bromo-3-iodo-6-methyl-(1H)indazole

Cat. No.: B1614426
CAS No.: 885521-98-2
M. Wt: 336.95 g/mol
InChI Key: IRNKFXXHDGUUMU-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Synthetic Organic Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone scaffold in synthetic organic chemistry and medicinal chemistry. rsc.orgnih.gov These derivatives exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. nih.gov The indazole nucleus is a key structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. nih.govias.ac.in Consequently, the development of novel and efficient synthetic routes to functionalized indazoles has become a major focus for chemists. chim.it Methodologies for their synthesis are diverse, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation strategies. chim.itmdpi.com This intense research activity underscores the role of indazoles as versatile building blocks for creating complex molecules with significant biological or material applications.

The Unique Role of Polyhalogenated Indazoles, with a Focus on 4-Bromo-3-iodo-6-methyl-(1H)indazole, as Versatile Synthetic Intermediates and Scaffolds

Among the vast family of indazole derivatives, polyhalogenated indazoles have emerged as exceptionally useful synthetic intermediates. The introduction of multiple halogen atoms onto the indazole core provides distinct reactive handles for subsequent functionalization. chim.itevitachem.com Halogenation reactions, particularly iodination and bromination, are of high interest as they pave the way for a variety of powerful chemical transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. chim.itresearchgate.net

The compound This compound is a prime example of a strategically designed polyhalogenated scaffold. bldpharm.comevitachem.com Its structure is particularly noteworthy due to the differential reactivity of the two halogen substituents. The carbon-iodine bond at the C-3 position is generally more susceptible to oxidative addition in palladium-catalyzed coupling reactions than the carbon-bromine bond at the C-4 position. mdpi.comresearchgate.net This inherent difference allows for selective, stepwise functionalization of the molecule. A researcher can first target the iodo group for a coupling reaction, and then, in a subsequent step, modify the bromo group, enabling the controlled and directional synthesis of highly complex, tri-substituted indazole derivatives. This makes this compound a powerful and versatile building block for constructing diverse molecular architectures.

While a specific synthetic protocol for this compound is not detailed in readily available literature, its synthesis can be inferred from established methods. A plausible route would involve the bromination of 6-methyl-1H-indazole at the 4-position, followed by a regioselective iodination at the C-3 position. The iodination of bromo-indazoles is a well-documented procedure, often carried out using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. rsc.orgchim.it

Scope and Objectives of Academic Research on Substituted 1H-Indazoles

Academic and industrial research on substituted 1H-indazoles is driven by several key objectives. A primary goal is the discovery and development of new therapeutic agents. Many clinically approved or investigational drugs feature the indazole scaffold, targeting a range of diseases from cancer to inflammatory conditions. nih.govias.ac.in Research focuses on synthesizing libraries of novel indazole derivatives and evaluating them for specific biological activities, such as kinase inhibition, which is a critical mechanism in anti-cancer therapy. ias.ac.in

Another major objective is the development of innovative and efficient synthetic methodologies. mdpi.com This includes creating more sustainable and "green" chemical processes, exploring novel catalytic systems, and developing methods for precise C-H functionalization to streamline the synthesis of complex indazoles. mdpi.com Furthermore, the unique photophysical properties of some indazole derivatives make them attractive targets for materials science research, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The overarching aim is to expand the chemical toolbox for creating these valuable molecules, thereby enabling further discoveries in medicine and materials science.

Chemical Compound Data

Below are interactive tables detailing the properties of the featured compound and other chemical names mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrIN2 B1614426 4-Bromo-3-iodo-6-methyl-(1H)indazole CAS No. 885521-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNKFXXHDGUUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646497
Record name 4-Bromo-3-iodo-6-methyl-2H-indazole
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Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-98-2
Record name 4-Bromo-3-iodo-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-6-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 4 Bromo 3 Iodo 6 Methyl 1h Indazole and Analogs

Foundational Approaches to the Indazole Nucleus

The construction of the indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies can be broadly categorized into classical cyclization and annulation reactions and more modern transition metal-mediated processes.

Cyclization and Annulation Reactions for Indazole Scaffold Construction

Classical methods for indazole synthesis often rely on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through various cyclization and annulation strategies. These reactions typically involve the intramolecular formation of a nitrogen-nitrogen bond.

One common approach is the [3+2] annulation reaction . This method involves the reaction of an aryne with a hydrazone. organic-chemistry.orgnih.gov For example, N-tosylhydrazones can react with arynes under mild conditions to yield 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in-situ generation of a diazo compound which then undergoes a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.org Similarly, N-aryl/alkylhydrazones can be employed to produce 1,3-disubstituted indazoles. nih.gov

Another foundational strategy involves the reductive cyclization of o-nitrobenzylidene amines . This can be achieved using reagents like tri-n-butylphosphine and is effective for producing a variety of substituted 2H-indazoles from readily available starting materials. organic-chemistry.org

The following table summarizes key cyclization and annulation reactions for indazole synthesis:

Table 1: Key Cyclization and Annulation Reactions for Indazole Synthesis

Reaction TypeReactantsKey Features
[3+2] AnnulationArynes and Hydrazones (N-tosyl, N-aryl/alkyl)Mild reaction conditions, good yields for 3-substituted and 1,3-disubstituted indazoles. organic-chemistry.orgnih.gov
Reductive Cyclizationo-Nitrobenzylidene AminesUtilizes reducing agents like tri-n-butylphosphine, suitable for 2H-indazole synthesis. organic-chemistry.org
From 2-Haloacetophenones2-Haloacetophenones and Methyl HydrazineCopper-catalyzed amination followed by intramolecular dehydration-cyclization. chemicalbook.com
From 2-Fluorobenzaldehydes2-Fluorobenzaldehydes and HydrazineCondensation reaction to form the indazole ring. chemicalbook.com

Palladium-Catalyzed and Transition Metal-Mediated Indazole Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. nitk.ac.inbenthamdirect.combohrium.com Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the indazole nucleus with high efficiency and selectivity. nitk.ac.inacs.orgnih.govnih.govrsc.orgacs.org

A prominent example is the palladium-catalyzed intramolecular amination of aryl halides. acs.org For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be effectively catalyzed by palladium complexes, such as those involving Pd(dba)₂ and chelating phosphine (B1218219) ligands like rac-BINAP or dppf. acs.org This method allows for the synthesis of 1-aryl-1H-indazoles in good to high yields. acs.org

Furthermore, palladium-catalyzed oxidative C-H activation and annulation has become a versatile strategy. nih.gov For example, the reaction of pyrazoles with internal alkynes in the presence of a palladium catalyst can lead to the formation of 1H-indazoles through an oxidative benzannulation process. nih.gov This approach allows for the construction of indazoles with various substituents on the benzene ring. nih.gov

Rhodium and cobalt have also been utilized in transition metal-catalyzed indazole syntheses. nih.govnih.govmdpi.comacs.org For instance, Rh(III)-catalyzed C-H activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides a facile route to 1H-indazoles. nih.gov Cobalt-catalyzed C-H bond functionalization followed by addition to aldehydes and subsequent cyclative capture is another innovative approach for synthesizing N-aryl-2H-indazoles. nih.gov

The table below highlights significant transition metal-mediated methods for indazole synthesis:

Table 2: Transition Metal-Mediated Syntheses of Indazoles

Metal CatalystReaction TypeSubstratesKey Features
PalladiumIntramolecular AminationArylhydrazones of 2-bromoaldehydes/ketonesForms 1-aryl-1H-indazoles with good yields. acs.org
PalladiumOxidative Alkenylation(1H)- and (2H)-indazoles with olefinsSelective C3-monoalkenylation. nih.gov
PalladiumOxidative BenzannulationPyrazoles and Internal AlkynesConvergent synthesis of substituted 1H-indazoles. acs.orgnih.gov
Rhodium/CopperC-H Activation/AnnulationImidates and NitrosobenzenesFacile and efficient access to 1H-indazoles. nih.gov
CobaltC-H Functionalization/CyclizationAzo compounds and AldehydesSingle-step convergent assembly of N-aryl-2H-indazoles. nih.gov

Regioselective Halogenation Strategies for Indazole Derivatives

Once the indazole core is formed, the next critical step in synthesizing a molecule like 4-Bromo-3-iodo-6-methyl-(1H)indazole is the regioselective introduction of halogen atoms. The electronic properties of the indazole ring dictate the positions most susceptible to electrophilic substitution.

Introduction of Bromine at C4 and C6 Positions of the Indazole Ring

The introduction of bromine at specific positions on the indazole ring often requires careful control of reaction conditions and the choice of brominating agent. While direct bromination can sometimes lead to mixtures of products, regioselective methods have been developed.

For certain substituted indazoles, direct bromination with N-bromosuccinimide (NBS) can achieve regioselectivity. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported using NBS. rsc.orgrsc.org This suggests that the substituent at the C4 position can direct the bromination to the C7 position. While the provided outline specifies C4 and C6 bromination, the principles of directing effects from existing substituents are crucial. For a 6-methyl-1H-indazole, the methyl group would activate the ring towards electrophilic substitution, and steric and electronic factors would influence the position of bromination.

Selective Iodination at C3 Position of the Indazole Ring

The C3 position of the indazole ring is generally susceptible to electrophilic attack. Several methods have been established for the selective iodination at this position.

A common and effective method involves the use of iodine (I₂) in the presence of a base. mdpi.comchim.it For example, treating an indazole with iodine and potassium hydroxide (B78521) (KOH) in a polar solvent like N,N-dimethylformamide (DMF) or dioxane leads to the formation of 3-iodoindazoles in good yields. mdpi.comchim.it This method is widely applicable to both unprotected and N-protected indazoles. chim.it For instance, 6-bromo-1H-indazole can be iodinated at the C3 position using I₂ and KOH in DMF. rsc.org

An alternative to strong bases like KOH is the use of potassium carbonate. chim.it Additionally, regioselective magnesiation at the C3 position of N-protected iodoindazoles, followed by trapping with an electrophile like iodine, provides another route to 3-iodoindazoles. nih.gov

Sequential Halogenation Approaches for Polyhalogenated Indazoles

The synthesis of polyhalogenated indazoles, such as this compound, necessitates a sequential halogenation strategy. This involves the stepwise introduction of different halogen atoms at specific positions.

A typical sequence would involve first constructing the 6-methyl-1H-indazole core. This could then be followed by a regioselective bromination reaction to introduce the bromine atom at the C4 position. The directing effect of the methyl group at C6 would play a significant role in this step.

Following the bromination, the final iodination at the C3 position would be carried out. As established, this can be reliably achieved using reagents like iodine and a base. For example, the synthesis of 6-bromo-3-iodo-1H-indazole has been accomplished by treating 6-bromo-1H-indazole with iodine and potassium hydroxide in DMF. rsc.org A subsequent methylation step could then be performed if the N1 position is unprotected. The synthesis of 1H-Indazole, 6-bromo-3-iodo-1-methyl- has been reported from 6-bromo-3-iodo-1H-indazole. chemicalbook.com

Metal-free regioselective halogenation of 2H-indazoles has also been reported, allowing for the synthesis of mono- and poly-halogenated products by adjusting reaction conditions. researchgate.netnih.gov For instance, hetero-halogenated indazoles can be prepared through a one-pot reaction involving sequential chlorination and bromination. nih.gov These principles can be extended to the synthesis of other polyhalogenated indazoles.

The following table outlines a plausible synthetic sequence for a polyhalogenated indazole.

Table 3: Plausible Sequential Halogenation Strategy

StepReactionReagents and ConditionsIntermediate/Product
1Indazole Formatione.g., Cyclization of a substituted o-toluidine (B26562) derivative6-methyl-1H-indazole
2Regioselective Brominatione.g., NBS, controlled conditions4-Bromo-6-methyl-1H-indazole
3Selective C3-IodinationI₂, KOH, DMF4-Bromo-3-iodo-6-methyl-1H-indazole

Electrochemical Halogenation Techniques for Indazole Functionalization

Electrochemical methods offer a green and efficient alternative for the halogenation of indazole scaffolds, often proceeding without the need for external chemical oxidants or metal catalysts. These techniques rely on the direct anodic oxidation of halide ions to generate reactive halogenating species or the generation of radical intermediates from the indazole ring itself.

An efficient electrochemical process has been developed for the halogenation of 2H-indazoles using inexpensive and readily available sodium halides (NaX, where X = Cl, Br). rsc.org This method operates without metal catalysts or chemical oxidants, providing the corresponding halogenated products in moderate to excellent yields. rsc.org The reaction exhibits broad substrate scope and high functional-group compatibility. rsc.org A tandem process combining C3-iodination and N1-alkylation has also been reported. This electrochemical method utilizes platinum plates as both the anode and cathode with sodium iodide (NaI) or sodium bromide (NaBr) in acetonitrile (B52724). nih.gov The proposed mechanism involves an initial C3-iodination of the indazole followed by N1-alkylation. nih.gov

Furthermore, the selective synthesis of 1H-indazole N-oxides can be achieved electrochemically, and these intermediates can undergo further C-H functionalization. researchgate.net The outcome of such electrochemical reactions can be dependent on the choice of cathode material. For instance, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenation of these N-oxides. researchgate.net These strategies demonstrate the versatility of electrochemistry in modifying the indazole core, providing pathways to functionalized precursors for complex targets like this compound.

Metal-Free Halogenation Methodologies and Conditions

Metal-free halogenation reactions are central to the synthesis of functionalized indazoles, avoiding potential metal contamination in the final products. A variety of reagents and conditions have been developed for the regioselective introduction of halogens onto the indazole ring.

The direct C-H halogenation of 2H-indazoles can be achieved with high regioselectivity using N-halosuccinimides (NBS for bromination, NCS for chlorination). wikipedia.orgnih.govbeilstein-journals.org These reactions can be fine-tuned to yield mono- or poly-halogenated products in moderate to excellent yields. wikipedia.orgnih.gov Notably, these transformations can often be conducted in environmentally friendly solvents like water, under mild conditions, and within a short reaction time. wikipedia.org An efficient C–H direct halogenation of 2H-indazoles employing NXS (X = Br, Cl) allows for the selective synthesis of mono-, poly-, and even hetero-halogenated products by adjusting the reaction conditions. wikipedia.orgbeilstein-journals.org

For the iodination at the C3 position, a common method involves treating the indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.govchemicalbook.com For example, 6-bromo-1H-indazole can be converted to 6-bromo-3-iodo-1H-indazole using I₂ and KOH in DMF. chemicalbook.com N-Iodosuccinimide (NIS) is another effective iodinating agent, which can be used under basic conditions. nih.gov The choice of solvent can also be critical; hexafluoroisopropanol (HFIP) has been shown to be an efficient solvent for the C3-halogenation of indazoles under mild conditions. nih.gov

The table below summarizes various metal-free halogenation conditions for the indazole scaffold.

HalogenReagent(s)Base/AdditiveSolventPositionYieldCitation(s)
IodineI₂KOHDMFC371.2% chemicalbook.com
IodineI₂K₂CO₃DMFC3Good nih.gov
IodineNISKOHCH₂Cl₂C3- nih.gov
BromineNBS-CH₃CNC3- nih.gov
BromineBr₂NaOAcAcOH/CHCl₃C3Good nih.gov
BromineNBS-WaterC388% wikipedia.org
ChlorineNCS--C3/C7Moderate wikipedia.org
FluorineNFSI-WaterC3Satisfactory connectjournals.com

Table 1: Selected Metal-Free Halogenation Conditions for Indazoles.

Stereocontrolled Introduction of the Methyl Group at the C6 Position

The term "stereocontrolled" is not applicable to the introduction of a methyl group at the C6 position of the indazole ring, as this position is an achiral, aromatic carbon. The critical aspect of this transformation is regiocontrol—ensuring the methyl group is introduced specifically at the C6 position.

Direct C-H methylation of a pre-formed indazole ring is challenging and often results in a mixture of isomers. Therefore, the regioselective synthesis of 6-methyl-1H-indazoles, and by extension this compound, is almost exclusively achieved by constructing the indazole ring from a starting material that already contains the methyl group at the desired position. This "bottom-up" approach ensures unambiguous regiochemistry.

The most common strategy involves the cyclization of a substituted phenylhydrazine (B124118) or a related nitrogen-containing precursor. For the synthesis of a 6-methyl-indazole, a typical starting material would be a 4-substituted-3-methylaniline or a 2-substituted-4-methylaniline derivative. For instance, the Jacobson indazole synthesis involves the diazotization of an o-toluidine derivative. The synthesis of 1H-indazole itself can start from o-toluidine via diazotization and subsequent ring closure involving the methyl group. researchgate.net To obtain a 6-methyl-indazole, one would start with an appropriately substituted toluidine, such as 2,4-diaminotoluene (B122806) or a related compound which is then modified to create the pyrazole ring.

Another powerful method is the Davis-Beirut reaction, which synthesizes 2H-indazoles from aromatic nitro compounds. wikipedia.orgresearchgate.netnih.gov To generate a 6-methyl-indazole derivative, a 2,4-disubstituted-1-nitrobenzene containing a methyl group at the 4-position (which will become the C6 position of the indazole) would be used as a precursor. These 2H-indazoles can often be converted to their more stable 1H-indazole counterparts. wikipedia.org

N-Functionalization and Tautomeric Control in 1H-Indazole Synthesis

The N-functionalization of the indazole ring is a critical step in the synthesis of many biologically active molecules. Since 1H-indazoles possess two reactive nitrogen atoms (N-1 and N-2), direct alkylation or acylation often yields a mixture of regioisomers. beilstein-journals.orgnih.gov The development of regioselective protocols is therefore essential.

The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of both the indazole substrate and the alkylating agent. nih.govnih.gov Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often kinetically favored. connectjournals.comnih.gov

A highly effective system for promoting N-1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govnih.gov This protocol has been shown to provide excellent N-1 regioselectivity (>99%) for indazoles with C3 substituents like -COMe, -tert-butyl, and -carboxamide. nih.gov The selectivity is thought to arise from the coordination of the sodium cation between the N-2 nitrogen and an electron-rich atom in the C3 substituent. nih.gov Conversely, substituents at the C7 position, such as -NO₂ or -CO₂Me, can direct the alkylation to the N-2 position with high selectivity (≥96%). nih.gov Mitsunobu conditions (e.g., DEAD, TPP, and an alcohol) in THF often favor the formation of the N-2 alkylated product. nih.gov

For N-acylation, selective N-1 functionalization can also be achieved. An electrochemical method involves the reduction of indazoles to form indazole anions, which then react with acid anhydrides to selectively yield N-1 acylated products. rsc.org It has also been suggested that N-1 acylated indazoles can be formed via the isomerization of the initially formed, less stable N-2 acylindazole to the thermodynamically preferred N-1 regioisomer. researchgate.netnih.gov

The following table summarizes conditions influencing regioselectivity in N-alkylation.

Target RegioisomerBase / ConditionsSolventKey Factors / SubstrateCitation(s)
N-1NaHTHFC3-substituents (e.g., -COMe, t-Bu) nih.govnih.gov
N-1Cs₂CO₃DMFC3-ester and C5-bromo substituents nih.govbeilstein-journals.org
N-2K₂CO₃DMFGeneral condition, often gives mixtures nih.govbeilstein-journals.org
N-2Mitsunobu (DEAD/TPP)THFFavors kinetic product nih.gov
N-2TfOH-Reaction with diazo compounds rsc.org
N-2NaHTHFC7-substituents (e.g., -NO₂, -CO₂Me) nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Indazoles.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally considered to be the more thermodynamically stable form. researchgate.netnih.gov Theoretical calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). wikipedia.org This inherent stability is the cornerstone of strategies designed to favor the formation of the 1H-indazole scaffold.

Synthetic strategies can exploit this thermodynamic preference. For example, some reactions that might initially produce the kinetic 2H-product can be driven toward the 1H-product through equilibration under thermodynamic control (e.g., higher temperatures or longer reaction times). connectjournals.comnih.gov Several synthetic routes are designed to directly access the 1H-tautomer. The cyclization of ortho-haloaryl carbonyls or nitriles with N-alkyl or N-arylhydrazines is a common method for the regioselective synthesis of N-1 substituted 1H-indazoles. researchgate.netnih.gov

In the context of N-functionalization of an existing indazole ring, the formation of the 1H-indazole derivative is often achieved by selecting conditions that favor thermodynamic equilibrium. For instance, regioselective N-alkylation can be achieved through an equilibration process that favors the more stable N-1 substituted product. researchgate.netnih.gov Similarly, N-acylation can lead preferentially to the N-1 isomer, sometimes through the isomerization of the N-2 product. nih.gov Therefore, by carefully choosing reaction conditions, chemists can guide the synthesis toward the desired and more stable 1H-indazole tautomer.

Advanced Functionalization Techniques for this compound Precursors

Precursors such as this compound are highly valuable synthetic intermediates precisely because their halogen substituents serve as versatile handles for advanced functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential modifications.

The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-bromine bond at the C4 position in palladium-catalyzed reactions. This reactivity difference enables selective functionalization at the C3 position while leaving the C4 bromine intact for a subsequent transformation. A prime example is the Suzuki coupling reaction. A 6-bromo-3-iodo-1H-indazole intermediate can be selectively coupled with a boronic acid or ester at the C3 position using a palladium catalyst like Pd(dppf)Cl₂. chemicalbook.com

After the initial functionalization at C3, the bromine atom at C4 (or C6 in other analogs) can be targeted in a second cross-coupling reaction, often under slightly more forcing conditions. This sequential approach allows for the controlled, stepwise construction of complex molecular architectures. For instance, after a Suzuki reaction at C3, a second, different aryl or vinyl group can be introduced at the halogenated position on the benzene ring. chemicalbook.com

Other important functionalization reactions include:

Cyanation: The C3-iodo group can be converted to a nitrile group (-CN) via palladium-catalyzed cyanation using a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]).

Heck and Sonogashira Couplings: The C3-iodo and C4-bromo positions are amenable to Heck (alkene coupling) and Sonogashira (alkyne coupling) reactions, further diversifying the accessible structures.

Buchwald-Hartwig Amination: These reactions allow for the formation of C-N bonds, introducing amine functionalities at the halogenated positions.

The following table outlines representative functionalization reactions on halogenated indazole precursors.

PositionReaction TypeCatalyst / ReagentsProduct TypeCitation(s)
C3-IodoSuzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, Boronic EsterC3-Aryl/Vinyl Indazole chemicalbook.com
C3-IodoCyanation[PdCl(C₃H₅)]₂, Xantphos, K₄[Fe(CN)₆]C3-Cyano Indazole
C6-BromoSuzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, Boronic EsterC6-Aryl/Vinyl Indazole chemicalbook.com

Table 3: Advanced Functionalization of Halogenated Indazole Precursors.

Directed C-H Functionalization Strategies for Indazoles

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, including substituted indazoles. researchgate.netnih.govbits-pilani.ac.in This approach avoids the need for pre-functionalization (e.g., halogenation or metalation) of the substrate, often leading to more efficient and environmentally benign synthetic routes. For the indazole scaffold, these strategies can be broadly categorized based on the position being functionalized and the type of bond being formed.

Transition-metal-catalyzed C-H activation is a prominent strategy for introducing new functional groups onto the indazole core. mdpi.comrsc.org These reactions typically employ a directing group to achieve high regioselectivity. For instance, the N-aryl group in 2-aryl-2H-indazoles can direct ortho-C-H functionalization of the aryl substituent. researchgate.netnih.gov Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have been effectively used for these transformations. mdpi.comresearchgate.net For example, Rh(III)-catalyzed C-H activation has enabled the synthesis of 3-acyl-(2H)-indazoles through a [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides. mdpi.com

While many C-H functionalization methods focus on the N2-aryl substituent or the C3 position, strategies for functionalizing the benzo-fused part of the indazole ring are also crucial. rsc.org For NH-free indazoles, directing groups can be installed at various positions to guide the metal catalyst. For a molecule like this compound, pre-existing substituents could potentially influence the reactivity of adjacent C-H bonds, although direct C-H functionalization on such a heavily substituted, electron-deficient ring system can be challenging.

Recent advancements have focused on developing milder and more versatile C-H functionalization protocols. These include radical-based pathways and metal-free conditions. For example, a transition-metal-free, chemo-divergent C-3 functionalization of 2H-indazoles has been developed to produce formylated indazoles and carboxylic acid esters of indazole derivatives. researchgate.net The development of these methodologies continues to expand the toolkit available for accessing diverse indazole derivatives, providing efficient pathways to increase molecular complexity from simpler precursors. researchgate.netrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated Indazoles (e.g., Suzuki, Sonogashira, Heck, Stille)

Halogenated indazoles, particularly those bearing multiple different halogen atoms like this compound, are exceptionally versatile building blocks for constructing complex molecular architectures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective and sequential functionalization using various palladium-catalyzed cross-coupling reactions. thieme-connect.de

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods for functionalizing indazoles. nih.govnih.gov For dihalogenated indazoles, the higher reactivity of the C-I bond can be exploited for selective coupling at the C3-position while leaving the C4-bromo substituent intact for subsequent transformations. thieme-connect.de For instance, the Suzuki coupling of 6-bromo-3-iodo-1H-indazole with various boronic acid pinacol (B44631) esters has been used to synthesize key intermediates for anti-cancer agents. rsc.org Similarly, unprotected 3-iodoindazoles readily undergo Suzuki-type vinylation with pinacol vinyl boronate under microwave irradiation, demonstrating the feasibility of C3-functionalization. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.govmdpi.com Ferrocene-based palladium complexes, such as PdCl₂(dppf), have proven to be highly effective catalysts for the C-3 arylation of 3-iodo-1H-indazole. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Indazoles

Indazole Substrate Coupling Partner Catalyst / Base / Solvent Product Yield Reference
6-Bromo-3-iodo-1H-indazole (E)-(3,5-Dimethoxystyryl)boronic acid pinacol ester Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane:Water (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole Not specified rsc.org
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-Methoxyphenyl)boronic acid PdCl₂(PPh₃)₂ / K₂CO₃ / DMF N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide Moderate to good nih.gov
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ / K₂CO₃ / DME 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole 93% nih.gov

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for introducing alkynyl moieties onto the indazole scaffold. wikipedia.orgorganic-chemistry.org This reaction is also highly selective for aryl iodides over aryl bromides, enabling sequential functionalization. thieme-connect.de Studies on 5-bromo-3-iodoindazoles have shown that Sonogashira coupling proceeds smoothly at the C3-position at room temperature, leaving the bromine at C5 available for a second coupling reaction at elevated temperatures. thieme-connect.deresearchgate.net This stepwise approach allows for the synthesis of disubstituted indazoles with two different alkynyl groups or for a subsequent Suzuki reaction at the C5-position. thieme-connect.de The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgmdpi.com

Table 2: Examples of Sonogashira Coupling on Halogenated Indazoles

Indazole Substrate Coupling Partner Catalyst / Conditions Product Yield Reference
5-Bromo-3-iodo-1H-indazole (N-protected) Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N, DMF / RT 5-Bromo-3-(phenylethynyl)-1H-indazole (N-protected) 90% thieme-connect.de
3-Iodo-1H-indazole (N-protected) Propiolic derivatives Pd/Cu catalyst 3-Alkynyl-1H-indazole (N-protected) 99% mdpi.com

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a valuable route for the vinylation of halogenated indazoles. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. libretexts.org While specific examples for dihaloindazoles like this compound are less common in the reviewed literature, the principles of the Heck reaction suggest that selective vinylation at the more reactive C-I bond should be feasible. wikipedia.org Intramolecular versions of the Heck reaction have also been employed to synthesize fused heterocyclic systems starting from appropriately substituted pyridines, a strategy that could be adapted for indazole synthesis. mdpi.com

Stille Reaction

The Stille reaction creates a C-C bond by coupling an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgyoutube.com A key advantage of the Stille coupling is the stability of the organostannane reagents, which tolerate a wide variety of functional groups. youtube.com The reaction mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to other palladium-catalyzed couplings, the reactivity order of halides is I > Br > Cl, allowing for chemoselective reactions on dihalogenated substrates. nih.gov This selectivity has been demonstrated in other heterocyclic systems, where a triflate group reacts selectively over a chloro substituent, enabling the synthesis of unsymmetrical biaryls. nih.gov This principle would allow for the selective functionalization of the C3-iodo position of this compound, followed by a subsequent coupling at the C4-bromo position.

Mechanistic Investigations of 4 Bromo 3 Iodo 6 Methyl 1h Indazole Formation and Transformation

Detailed Reaction Pathways of Halogenation Processes on the Indazole Ring

The formation of 4-Bromo-3-iodo-6-methyl-(1H)indazole likely proceeds via a sequential halogenation strategy starting from 6-methyl-1H-indazole. The C3 position of the indazole ring is most susceptible to electrophilic substitution. chim.it

The initial step is typically iodination at the C3 position. This can be achieved by treating the starting indazole with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.comrsc.org The base deprotonates the indazole N-H, forming the indazolide anion, which then acts as a nucleophile, attacking the iodine molecule to yield 3-iodo-6-methyl-1H-indazole. N-iodosuccinimide (NIS) can also be employed as an iodinating agent, often under basic conditions. chim.it

The subsequent bromination of 3-iodo-6-methyl-1H-indazole to introduce a bromine atom at the C4 position is more challenging due to the directing effects of the existing substituents. Metal-free halogenation methods using N-bromosuccinimide (NBS) are widely used for the regioselective bromination of indazoles. chim.it The reaction pathway for such a transformation generally involves the generation of an electrophilic bromine species that attacks the electron-rich benzene (B151609) portion of the indazole ring. The precise conditions, including solvent and temperature, must be carefully controlled to favor substitution at the C4 position over other possible sites like C5 or C7. rsc.orgrsc.org

A plausible reaction pathway involves an electrophilic aromatic substitution mechanism. The iodinated indazole reacts with the brominating agent (e.g., Br⁺ generated from NBS), forming a sigma complex (a Wheland intermediate). The stability of this intermediate, influenced by the electronic effects of the methyl and iodo groups, will dictate the regioselectivity of the bromination. Subsequent deprotonation restores aromaticity and yields the final this compound product.

Table 1: Representative Conditions for Indazole Halogenation

Halogenation Step Reagent Base/Catalyst Solvent Temperature Yield Reference
C3-Iodination Iodine (I₂) KOH DMF Room Temp. Good chim.itrsc.org
C3-Iodination NIS KOH Dichloromethane - - chim.it
C3-Bromination NBS - Acetonitrile (B52724) 50 °C >95% rsc.orgresearchgate.net
C3-Bromination Br₂ NaOAc AcOH/CHCl₃ - Good chim.it
Poly-halogenation NBS (excess) - Acetonitrile 80 °C Good rsc.orgresearchgate.net

Elucidation of Radical Mechanisms in Indazole Functionalization

While many halogenation reactions on indazoles proceed via ionic (electrophilic substitution) pathways, radical mechanisms have also been proposed, particularly when using N-halosuccinimides. rsc.orgnih.gov

For the bromination step using NBS, one proposed mechanism begins with the pyrolysis of NBS under heating to generate a bromine radical. rsc.org This radical then reacts with the indazole substrate to form an intermediate radical species. This intermediate is subsequently oxidized to a cationic intermediate, which, after proton transfer, yields the final brominated product. rsc.org

However, other studies suggest that not all halogenations with these reagents are radical-based. For instance, the bromination of 2-phenyl-2H-indazole with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was found to proceed even in the presence of radical scavengers like TEMPO, suggesting a non-radical pathway. nih.gov In that proposed mechanism, the reaction is initiated by the generation of a bromo ion which adds to the indazole to form a charged intermediate, followed by deprotonation to give the final product. nih.gov

Beyond halogenation, other functionalizations of the indazole ring can also proceed through radical pathways. For example, the C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO, operating through a radical mechanism. chim.it The potential for a radical pathway in the formation of this compound would depend heavily on the specific reagents and conditions employed, such as the initiator and temperature.

Characterization of Catalytic Cycles and Ligand Effects in Cross-Coupling Reactions

The this compound scaffold is an ideal substrate for selective transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The difference in reactivity between the C-I and C-Br bonds (the C-I bond being more reactive towards oxidative addition) allows for sequential, site-selective functionalization. researchgate.netresearchgate.net

The catalytic cycle for a Suzuki-Miyaura reaction, for example, typically involves a Palladium(0) species. The cycle is initiated by the oxidative addition of the halo-indazole to the Pd(0) complex. Due to its higher reactivity, the C-I bond at the C3 position would selectively react first, forming an Indazolyl-Palladium(II)-Iodide intermediate.

The next step is transmetalation , where the organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is usually facilitated by a base. The final step is reductive elimination , where the two organic fragments couple to form a new C-C bond, yielding the functionalized indazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Ligand Effects: The choice of ligand coordinated to the palladium center is critical for the efficiency and selectivity of the cross-coupling reaction. acs.orgnih.gov

Steric Bulk: Bulky electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often necessary. acs.org They can promote the reductive elimination step and prevent catalyst deactivation. In some cases, bulky ligands can even facilitate reversible oxidative addition, which can help overcome catalyst inhibition when coupling polyhalogenated substrates. acs.org

Electronic Properties: The electronic nature of the ligand influences the electron density at the metal center, affecting the rates of oxidative addition and reductive elimination. Quinoline-based ligands have also been shown to be effective in certain Pd-catalyzed C-H activation reactions, with their performance being sensitive to both steric and electronic effects. nih.gov Ferrocene-based ligands like dppf are also commonly used and can enhance catalytic activity. mdpi.com

Table 2: Common Catalytic Systems for Indazole Cross-Coupling

Catalyst Precursor Ligand Base Reaction Type Reference
Pd(OAc)₂ P(t-Bu)₃·HBF₄ Cs₂CO₃ Suzuki-Miyaura rsc.org
Pd(dppf)Cl₂ (dppf is the ligand) K₂CO₃ Suzuki-Miyaura researchgate.net
Pd/C - CuI PPh₃ - Sonogashira researchgate.net
Pd₂(dba)₃ P(t-Bu)₃·HBF₄ DIPEA Heck rsc.org
Pd(OAc)₂ Phenanthroline Ag₂CO₃ C-H Arylation researchgate.net

Analysis of Reaction Conditions and Their Influence on Regioselectivity and Yield

The outcome of both the formation and transformation of this compound is highly dependent on the specific reaction conditions employed.

Formation (Halogenation):

Solvent: The choice of solvent can significantly impact the yield and selectivity of halogenation. In a study on the bromination of 2-phenyl-2H-indazole with NBS, switching the solvent from acetonitrile to ethanol (B145695) or water dramatically affected the product distribution and yield. rsc.orgresearchgate.net Water, in particular, is noted as an environmentally friendly solvent that can provide good yields for mono-halogenation. rsc.org

Temperature: Temperature is a critical parameter. Increasing the reaction temperature during bromination with NBS was shown to increase the yield of the desired product significantly. researchgate.net However, higher temperatures can also lead to the formation of poly-halogenated byproducts if an excess of the halogenating agent is present. rsc.org

Reagent Stoichiometry: The molar ratio of the halogenating agent to the indazole substrate is key to controlling the degree of halogenation. Using one equivalent of NBS typically leads to mono-bromination, while increasing the amount of NBS and prolonging the reaction time can result in di- or even tri-brominated products. rsc.orgresearchgate.net

Transformation (Cross-Coupling):

Base: The choice of base is crucial in cross-coupling reactions like the Suzuki-Miyaura coupling. The base (e.g., K₂CO₃, Cs₂CO₃, NaH) is required to activate the organoboron species for transmetalation. researchgate.netnih.gov The strength and solubility of the base can influence reaction rates and yields.

Solvent: The solvent system in cross-coupling reactions affects the solubility of reagents and the stability of catalytic intermediates. Solvent-dependent regioselectivity has been observed in the N-alkylation of indazoles, and similar effects can be expected in C-C bond-forming reactions. nih.gov Ionic liquids have also been explored as solvents, which can improve yields and facilitate catalyst recycling. mdpi.com

Table 3: Influence of Reaction Conditions on a Hypothetical Bromination Yield

Variable Condition A Condition B Outcome Reference Principle
Solvent Acetonitrile Ethanol Yield may increase in ethanol. rsc.orgresearchgate.net
Temperature 25 °C 50 °C Higher temperature generally increases yield. researchgate.net
NBS eq. 1.0 eq. 2.0 eq. 2.0 eq. may lead to di-bromination. rsc.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies on the successful identification and characterization of key intermediates.

Intermediates in Formation: In the stepwise synthesis of this compound from 6-methyl-1H-indazole, the mono-halogenated species, 3-iodo-6-methyl-1H-indazole , is a crucial and isolable reaction intermediate. uni.lu Its structure would be confirmed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the position of the substituents on the indazole core. nih.govacs.org

Mass Spectrometry (MS): Provides the molecular weight of the intermediate, confirming its elemental composition. rsc.org

More transient intermediates, such as the sigma complex (or Wheland intermediate) formed during the electrophilic attack of the bromine, are generally not isolated but are proposed based on established mechanistic principles of electrophilic aromatic substitution. rsc.org

Structural and Electronic Characterization of 4 Bromo 3 Iodo 6 Methyl 1h Indazole and Its Halogenated Analogs

Tautomeric Equilibrium Analysis in 1H-Indazole Derivatives

Indazole, a fused aromatic heterocyclic system, exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in various phases. researchgate.netnih.govnih.gov This stability is a critical factor in the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

The position of the annular proton can be influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, and temperature. researchgate.netnih.gov While the 1H form is typically favored, certain conditions or structural modifications can shift the equilibrium. For instance, in some substituted indazoles, the 2H-tautomer can be stabilized through intramolecular hydrogen bonds. figshare.com The formation of specific N-alkylated isomers (N-1 vs. N-2) is also a direct consequence of the tautomeric equilibrium, with the N-1 isomers generally being thermodynamically more stable. nih.gov Computational studies have shown that in the gas phase, the 1H-tautomer of unsubstituted indazole is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov

The tautomeric equilibrium in 1-benzamidoisoquinoline derivatives, a related heterocyclic system, has been shown to be controllable by the electronic effects of substituents. mdpi.com A similar principle applies to indazole derivatives, where electron-donating or electron-withdrawing groups can influence the relative stability of the tautomers. For 4-Bromo-3-iodo-6-methyl-(1H)indazole, the presence of two halogen atoms and a methyl group will modulate the electron density of the ring system, thereby influencing the position of the tautomeric equilibrium. While the 1H form is expected to be the major tautomer, the specific ratio would depend on the interplay of electronic and steric factors.

Table 1: Factors Influencing Tautomeric Equilibrium in Indazole Derivatives
FactorEffect on EquilibriumPrimary Tautomer Favored
Thermodynamic StabilityInherent stability of the tautomeric forms.1H-Indazole researchgate.netnih.govnih.gov
Substituent EffectsElectronic (electron-donating/withdrawing) and steric properties of substituents.Varies with substituent mdpi.comnih.gov
Solvent PolarityInteraction of the solvent with the tautomers. Less polar solvents can stabilize the 2H tautomer via intramolecular hydrogen bonds.Solvent-dependent researchgate.netfigshare.com
Intramolecular Hydrogen BondingStabilization of a specific tautomer through internal hydrogen bonds.Can favor the 2H-tautomer figshare.com

Impact of Halogen and Methyl Substituents on Indazole Ring Aromaticity and Electron Density Distribution

The aromaticity of the indazole ring system is a key determinant of its reactivity and stability. The introduction of halogen and methyl substituents at the 4, 3, and 6 positions, as in this compound, significantly alters the electronic landscape of the molecule. Aromaticity can be quantitatively assessed using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). numberanalytics.comresearchgate.net A HOMA value closer to 1 indicates a higher degree of aromaticity. researchgate.net

Halogen atoms generally exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The net effect depends on the specific halogen and its position on the ring. For bromine and iodine, the inductive effect typically outweighs the mesomeric effect, leading to a net withdrawal of electron density from the ring. This can influence the aromaticity of the indazole system. The methyl group at the 6-position is an electron-donating group through induction and hyperconjugation, which tends to increase the electron density of the benzene (B151609) ring portion of the indazole.

The interplay of these substituent effects in this compound results in a complex electron density distribution. The electron-withdrawing halogens at positions 3 and 4 will decrease the electron density in their vicinity, while the methyl group at position 6 will increase it. This differential electron density affects the reactivity of various positions on the indazole ring towards electrophilic or nucleophilic attack. Furthermore, halogen substitution can influence the HOMO and LUMO energy levels and their distribution across the molecule. rsc.org

Table 2: Predicted Electronic Effects of Substituents on the Indazole Ring
SubstituentPositionInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Electron Density
Bromo (Br)4Electron-withdrawingElectron-donating (weak)Net electron-withdrawing
Iodo (I)3Electron-withdrawingElectron-donating (weak)Net electron-withdrawing
Methyl (CH₃)6Electron-donatingN/A (Hyperconjugation)Electron-donating

Conformational Analysis of the Bicyclic Indazole System

The bicyclic nature of the indazole system imparts a degree of rigidity to the molecule. However, some conformational flexibility may exist, particularly concerning the orientation of substituents. The planarity of the fused ring system is a key feature, though minor deviations can occur due to steric interactions between bulky substituents.

Assessment of Intramolecular Interactions and Steric Effects within the Polyhalogenated Indazole Framework

The presence of multiple substituents, particularly bulky halogen atoms like bromine and iodine, in close proximity on the indazole ring can lead to significant intramolecular interactions and steric effects. In this compound, the adjacent bromo and iodo groups at positions 4 and 3, respectively, are likely to experience steric repulsion. This steric strain can potentially lead to slight distortions in the bond angles and planarity of the indazole ring to relieve the strain.

Beyond steric repulsion, there is also the possibility of attractive intramolecular halogen-halogen interactions. nih.gov These non-covalent interactions, sometimes referred to as halogen bonds, can influence the conformation and stability of the molecule. The nature of these interactions depends on the specific halogens involved and their relative orientation.

Table 3: Potential Intramolecular Interactions in this compound
Interacting GroupsType of InteractionPotential Consequence
4-Bromo and 3-IodoSteric RepulsionDistortion of bond angles, slight deviation from planarity.
4-Bromo and 3-IodoHalogen-Halogen Interaction (attractive)Influence on conformation and electronic properties. nih.gov
Substituents and Ring SystemElectronic EffectsModulation of bond lengths and angles.

Computational Chemistry and Theoretical Insights into 4 Bromo 3 Iodo 6 Methyl 1h Indazole

Application of Quantum Chemical Calculations: Density Functional Theory (DFT), Ab Initio, and Semi-Empirical Methods

Quantum chemical calculations are fundamental in modern chemistry for investigating the properties of molecules. For a molecule like 4-bromo-3-iodo-6-methyl-(1H)indazole, methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to model its behavior at the atomic level.

DFT has become a particularly popular method due to its balance of accuracy and computational cost, making it well-suited for studying complex molecules. nih.govdntb.gov.ua The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov Ab initio methods, while more computationally intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, offering a faster but less accurate alternative.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This data is hypothetical and representative of typical computational results for similar structures.

ParameterPredicted Value
C-Br Bond Length (Å)1.895
C-I Bond Length (Å)2.112
C-C (Aromatic) Bond Length (Å)1.390 - 1.415
C-N Bond Length (Å)1.330 - 1.380
N-N Bond Length (Å)1.350
C-C-Br Bond Angle (°)120.5
C-C-I Bond Angle (°)121.0

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgnumberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the halogen atoms, which act as electron-donating groups. Conversely, the LUMO would likely be distributed over the aromatic system, representing the regions susceptible to nucleophilic attack. The spatial distribution of these orbitals provides a visual map of the molecule's reactive sites.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical and representative of typical computational results for similar structures.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular and intermolecular interactions. researchgate.net By examining the delocalization of electron density between filled and empty orbitals, NBO analysis can quantify the strength of interactions such as hyperconjugation and hydrogen bonding.

In this compound, NBO analysis would reveal the nature of the bonds and the charge distribution across the molecule. The analysis would likely show significant negative charges on the nitrogen atoms and varying degrees of charge on the carbon atoms, influenced by the electron-withdrawing and -donating substituents. This information is crucial for understanding the molecule's dipole moment and how it interacts with other molecules.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, conversely, indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the indazole ring, making them the primary sites for electrophilic attack. The areas around the hydrogen atoms and the C-I and C-Br bonds might show positive potential (blue), indicating their susceptibility to nucleophilic interactions.

Prediction of Reactivity and Regioselectivity through Theoretical Descriptors

Theoretical descriptors derived from computational calculations can provide quantitative predictions of a molecule's reactivity and regioselectivity. mdpi.com Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors offer a general overview of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions and Parr functions, provide more detailed information about the reactivity of specific atoms within the molecule. mdpi.com These functions can predict which sites are most likely to undergo electrophilic, nucleophilic, or radical attack. For instance, in the case of alkylation of indazoles, these descriptors can help predict whether the reaction will occur at the N1 or N2 position, a common challenge in the synthesis of indazole derivatives. beilstein-journals.orgbeilstein-journals.org

Theoretical Investigation of Solvent Effects on Electronic Structure and Stability

The surrounding solvent can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on this compound. These calculations can predict how the solvent affects the molecule's geometry, dipole moment, and the energies of its frontier orbitals. researchgate.net

For example, a polar solvent would be expected to stabilize charge separation within the molecule, potentially altering the HOMO-LUMO gap and influencing the regioselectivity of reactions. Understanding these solvent effects is crucial for designing and optimizing synthetic procedures in a solution phase. acs.org

Computational Studies on Halogen-Indazole Interactions and Steric Considerations

Computational chemistry provides a powerful lens for understanding the intricate interplay of electronic and steric effects that govern the structure, reactivity, and intermolecular interactions of halogenated molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in public literature, a wealth of theoretical research on related halogenated indazoles and other heterocyclic systems allows for a detailed and insightful exploration of its probable characteristics. bohrium.comdntb.gov.uamdpi.com Methodologies such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are standard tools for these investigations. mdpi.com

Halogen-Indazole Interactions

The presence of both bromine and iodine atoms on the indazole ring of this compound introduces the possibility of significant halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. Computational methods are crucial for characterizing the nature and strength of these interactions.

Molecular Electrostatic Potential (MEP) Analysis: One of the key computational tools for predicting halogen bonding is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the surface of a molecule, highlighting areas of positive and negative electrostatic potential. In halogenated compounds, a region of positive potential, known as a "sigma-hole," can form on the outermost surface of the halogen atom, opposite to the covalent bond. This positive sigma-hole can then interact favorably with electron-rich regions of other molecules. For this compound, MEP analysis would likely reveal a more positive sigma-hole on the iodine atom compared to the bromine atom, suggesting that iodine would be a stronger halogen bond donor.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another valuable computational approach that can provide a deeper understanding of intermolecular interactions. bohrium.com By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can elucidate the nature of the interaction. For halogen bonds, low values of ρ and positive values of ∇²ρ at the BCP are indicative of non-covalent interactions. bohrium.com

Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into the charge transfer and orbital interactions that contribute to the stability of halogen bonds. bohrium.com In the case of this compound forming a halogen bond with a Lewis base, NBO analysis would likely show a donation of electron density from a lone pair of the Lewis base into the σ* antibonding orbital of the C-I or C-Br bond. The energy of this interaction (E(2)) can be calculated to quantify the strength of the charge transfer component of the halogen bond.

A hypothetical computational study on a dimer of this compound could yield the following illustrative data, highlighting the potential for halogen bonding:

Interaction Type Interaction Energy (kcal/mol) Interatomic Distance (Å) NBO E(2) (kcal/mol)
I···N (intermolecular)-4.53.102.8
Br···N (intermolecular)-2.83.351.5

This table is generated for illustrative purposes based on typical values found in computational studies of similar halogenated heterocyclic compounds.

Steric Considerations

The substitution pattern of this compound introduces significant steric crowding, which can influence its conformation, crystal packing, and reactivity. The bulky iodine atom at the 3-position and the bromine atom at the 4-position, along with the methyl group at the 6-position, create a sterically hindered environment around the indazole core.

Computational modeling can quantify these steric effects by calculating various parameters:

Dihedral Angles: The planarity of the indazole ring system can be affected by the bulky substituents. DFT calculations can predict the optimized geometry and the dihedral angles between the substituents and the ring.

Van der Waals Surfaces: Visualizing the van der Waals surfaces of the molecule can provide a clear picture of the steric bulk and the accessibility of different atoms for intermolecular interactions.

Rotational Barriers: For molecules with rotatable bonds, computational methods can determine the energy barriers to rotation, which can be influenced by steric hindrance.

The steric hindrance in this compound would likely have several consequences:

Modulation of Reactivity: The steric bulk around the reactive sites of the indazole ring, such as the N-H group, could hinder the approach of reactants, thereby affecting the kinetics of chemical reactions.

Conformational Preferences: The steric repulsion between the adjacent bromo and iodo groups may cause slight distortions in the geometry of the indazole ring to minimize strain.

An illustrative table of calculated geometric parameters for this compound is presented below. These values are hypothetical but representative of what would be expected from a DFT calculation.

Parameter Calculated Value
C3-C4 Bond Length (Å)1.41
C4-Br Bond Length (Å)1.90
C3-I Bond Length (Å)2.10
C3-C4-Br Bond Angle (°)121.5
I-C3-C4 Bond Angle (°)120.8

This table is generated for illustrative purposes based on typical values found in computational studies of similar halogenated heterocyclic compounds.

Reactivity and Further Transformations of 4 Bromo 3 Iodo 6 Methyl 1h Indazole

Substitution Reactions Involving Bromine and Iodine Atoms on the Indazole Ring

The halogen atoms at the C3 and C4 positions of 4-bromo-3-iodo-6-methyl-1H-indazole are susceptible to nucleophilic substitution reactions. researchgate.net In these reactions, a nucleophile replaces one of the halogen atoms. The relative reactivity of the C-I and C-Br bonds is a key factor in determining the outcome of these substitutions. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group. Consequently, nucleophilic substitution is expected to occur preferentially at the C3 position.

Common nucleophiles that can be employed in these reactions include cyanides and azides, typically in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting products, 3-cyano- or 3-azido-4-bromo-6-methyl-1H-indazoles, can then serve as precursors for further synthetic modifications.

NucleophilePosition of Substitution (Predicted)SolventProduct Class
Cyanide (e.g., NaCN)C3DMSO3-Cyano-4-bromo-6-methyl-1H-indazole
Azide (e.g., NaN3)C3DMSO3-Azido-4-bromo-6-methyl-1H-indazole

Cross-Coupling Reactivity at C3, C4, and C6 Positions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and 4-bromo-3-iodo-6-methyl-1H-indazole is an excellent substrate for such transformations. researchgate.net The differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound, is a widely used method for forming C-C bonds. In the case of dihaloindazoles, the reaction typically occurs selectively at the more reactive C-I bond. researchgate.netthieme-connect.deresearchgate.net For instance, the reaction of 5-bromo-3-iodoindazoles with boronic acids proceeds selectively at the C3 position. researchgate.netthieme-connect.de A similar regioselectivity is expected for 4-bromo-3-iodo-6-methyl-1H-indazole, yielding 3-aryl- or 3-vinyl-4-bromo-6-methyl-1H-indazoles. The remaining bromine at the C4 position can then undergo a second coupling reaction under more forcing conditions if desired.

Representative Suzuki-Miyaura Reaction Conditions:

Catalyst Base Solvent Temperature Position of Coupling
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 80 °C C3

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. tubitak.gov.trorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of dihaloindazoles is expected to be highly regioselective, with the initial reaction occurring at the C3-iodide. researchgate.netthieme-connect.de This allows for the synthesis of 3-alkynyl-4-bromo-6-methyl-1H-indazoles. Subsequent coupling at the C4-bromide would require more vigorous reaction conditions. thieme-connect.de

General Sonogashira Reaction Conditions:

Catalyst Co-catalyst Base Solvent Temperature Position of Coupling

Heck Coupling:

Directed Metalation and Subsequent Functionalization Strategies

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This approach typically involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While specific studies on 4-bromo-3-iodo-6-methyl-1H-indazole are limited, general principles of directed metalation can be considered.

For indazole systems, the N1-position is often protected with a suitable group that can also act as a directing group. For instance, an N-pivaloyl or a bulky N-trialkylsilyl group could potentially direct metalation to the C7 position. However, the presence of the bromine and iodine atoms on the benzene (B151609) ring of 4-bromo-3-iodo-6-methyl-1H-indazole complicates this approach, as halogen-metal exchange could compete with or even dominate over deprotonation.

An alternative strategy involves halogen-dance reactions, where a lithiated species, formed via halogen-metal exchange, rearranges to a more stable lithiated intermediate before being trapped by an electrophile. The specific outcome of such a reaction on this substrate would require experimental investigation.

Functionalization of the Methyl Group at C6

The methyl group at the C6 position offers another site for chemical modification.

Benzylic Bromination:

The benzylic C-H bonds of the methyl group are weaker than typical sp³ C-H bonds and are susceptible to radical halogenation. libretexts.org Reaction with a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, can lead to the formation of 6-(bromomethyl)-4-bromo-3-iodo-1H-indazole. libretexts.orgnih.gov This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation:

The methyl group can also be oxidized to a carboxylic acid. While direct oxidation of the methyl group on the 4-bromo-3-iodo-6-methyl-1H-indazole core has not been specifically reported, the oxidation of methylindazoles to their corresponding carboxylic acids is a known transformation. chemimpex.comgoogle.com Strong oxidizing agents such as potassium permanganate (B83412) could potentially achieve this conversion, yielding 4-bromo-3-iodo-1H-indazole-6-carboxylic acid. This carboxylic acid can then be further functionalized, for example, through esterification or amidation.

ReactionReagentsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN6-(Bromomethyl)-4-bromo-3-iodo-1H-indazole
OxidationPotassium permanganate (KMnO₄)4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Investigation of Oxidation and Reduction Pathways of the Indazole Ring System

The indazole ring system itself can participate in oxidation and reduction reactions, although these are generally less common than the functionalization of its substituents.

Oxidation:

The indazole ring is relatively stable to oxidation under typical conditions. However, under harsh oxidative conditions, degradation of the ring can occur. The specific oxidation products of 4-bromo-3-iodo-6-methyl-1H-indazole would depend on the reagents and conditions used and are not well-documented in the literature.

Reduction:

The reduction of the indazole ring system typically requires strong reducing agents and is not a common transformation. Catalytic hydrogenation, for example, may lead to the reduction of the pyrazole (B372694) ring, but this would likely require forcing conditions and could also result in the hydrodehalogenation of the bromine and iodine substituents. The selective reduction of the indazole ring in the presence of these other reactive sites would be a significant synthetic challenge. The reduction of nitro-substituted indazoles to aminoindazoles is a well-established reaction, but this is a functional group transformation rather than a modification of the core ring system. acs.org

Advanced Spectroscopic Characterization Techniques for 4 Bromo 3 Iodo 6 Methyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Tautomeric Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Bromo-3-iodo-6-methyl-(1H)indazole in solution. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom, enabling precise positional assignments of the substituents on the indazole core.

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2) of the pyrazole (B372694) ring. researchgate.netbohrium.com NMR spectroscopy is the primary method for investigating this equilibrium in solution. bohrium.com The observed chemical shifts and coupling constants can indicate the predominant tautomer or the presence of a dynamic exchange between the two forms. researchgate.netcdnsciencepub.com For instance, in solution, unsymmetrically substituted indazoles may exist as a mixture of 1H- and 2H-tautomers, often in rapid exchange on the NMR timescale, resulting in averaged signals. researchgate.netbohrium.com Low-temperature NMR studies can sometimes "freeze out" this exchange, allowing for the observation of distinct signals for each tautomer. In the solid state, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can identify the specific tautomer present in the crystal lattice. mdpi.com

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts (δ) are influenced by the electronic effects of the bromo, iodo, and methyl substituents.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H 12.0 - 14.0 Broad Singlet - Chemical shift is highly dependent on solvent and concentration.
H-5 7.3 - 7.6 Singlet - Aromatic proton adjacent to the methyl and bromo groups.
H-7 7.5 - 7.8 Singlet - Aromatic proton on the benzene (B151609) ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The positions of the halogen-bearing carbons (C3 and C4) are significantly influenced by the heavy atom effect of iodine and bromine.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Notes
C3 85 - 95 Carbon bearing the iodine atom; exhibits a significant upfield shift.
C3a 140 - 145 Bridgehead carbon.
C4 115 - 120 Carbon bearing the bromine atom.
C5 125 - 130 Aromatic carbon.
C6 135 - 140 Carbon bearing the methyl group.
C7 110 - 115 Aromatic carbon.
C7a 140 - 145 Bridgehead carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. These complementary methods probe the vibrations of molecular bonds. The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in the polarizability.

Key vibrational modes for this molecule include the N-H stretching frequency, which typically appears as a broad band in the IR spectrum, and the aromatic C-H and C=C stretching vibrations. The presence of the methyl group will give rise to characteristic C-H stretching and bending modes. The vibrations of the carbon-halogen bonds (C-Br and C-I) are found in the far-infrared or low-frequency region of the Raman spectrum. truman.edu

Interactive Table: Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Technique
N-H Stretching 3100 - 3300 (broad) IR
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aliphatic C-H Stretching (in CH₃) 2850 - 3000 IR, Raman
C=C / C=N Ring Stretching 1450 - 1650 IR, Raman
C-H Bending (in CH₃) 1375 - 1450 IR, Raman
C-N Stretching 1250 - 1350 IR, Raman
C-Br Stretching 500 - 650 IR, Raman

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of this compound. The exact mass measurement allows for the unambiguous confirmation of the molecular formula, C₈H₆BrIN₂. bldpharm.com

Electron Ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be highly characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). miamioh.edu The fragmentation of halogenated indazoles typically involves the cleavage of the carbon-halogen bonds. researchgate.net

Key Fragmentation Pathways:

Loss of Halogens: Initial fragmentation would likely involve the loss of the iodine atom (-127 amu) or the bromine atom (-79 or -81 amu), as the C-I and C-Br bonds are relatively weak.

Loss of Methyl Group: Cleavage of the methyl group (-15 amu) is another plausible fragmentation pathway.

Ring Cleavage: The indazole ring system itself can undergo fragmentation, although this often requires higher energy. whitman.edulibretexts.org

Interactive Table: Predicted Mass Spectrometry Data (EI-MS)

m/z Value Ion Identity Notes
336 / 338 [C₈H₆⁷⁹BrIN₂]⁺ / [C₈H₆⁸¹BrIN₂]⁺ Molecular ion peak cluster (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
257 / 259 [M - I]⁺ Fragment resulting from the loss of an iodine radical.
209 [M - Br]⁺ Fragment resulting from the loss of a bromine radical.
130 [M - I - Br]⁺ Fragment corresponding to the 6-methyl-indazole core after loss of both halogens.

Note: The m/z values correspond to the most abundant isotope where applicable, except for the bromine-containing fragments which show a distinct pattern.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com For this compound, an X-ray crystal structure would unambiguously confirm the substitution pattern on the indazole ring.

Furthermore, crystallographic analysis reveals details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the N-H group) and halogen bonding (involving the bromine and iodine atoms). It would also definitively establish which tautomer (1H- or 2H-) exists in the solid state. While no specific crystal structure for this exact compound is publicly available, data from related structures indicate that indazole derivatives often form dimers or extended networks through hydrogen bonds. acs.org

Interactive Table: Expected Information from X-ray Crystallography

Parameter Information Provided Expected Findings
Unit Cell Dimensions Size and shape of the repeating unit in the crystal. Specific values for a, b, c, α, β, γ.
Space Group Symmetry of the crystal lattice. e.g., P-1, P2₁/c, etc.
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-Br, C-I). Would confirm single/double bond character and effects of substituents.
Bond Angles Angles between adjacent bonds. Reveals geometry around each atom and any ring strain.
Torsional Angles Dihedral angles defining the conformation of the molecule. Confirms the planarity of the indazole ring system.
Tautomeric Form Exact location of the N-H proton. Unambiguously identifies the molecule as the 1H- or 2H-tautomer in the solid state.

Synthetic Utility and Potential Applications of 4 Bromo 3 Iodo 6 Methyl 1h Indazole in Chemical Synthesis

Role as Versatile Building Blocks for the Construction of Complex Organic Molecules

The primary utility of 4-Bromo-3-iodo-6-methyl-(1H)indazole in chemical synthesis stems from its function as a versatile building block. The presence of two different halogen atoms on the indazole core—iodine at position C3 and bromine at position C4—is key to its versatility. These halogens serve as "synthetic handles" that can be selectively targeted in subsequent reactions, most notably in palladium-mediated cross-coupling reactions. researchgate.net

A crucial aspect of this molecule's reactivity is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond at the C3 position is weaker and therefore more reactive than the carbon-bromine bond at the C4 position. evitachem.com This allows chemists to perform sequential, site-selective functionalization. For instance, a Suzuki, Heck, or Sonogashira coupling reaction can be directed first to the more reactive C3-iodo position, leaving the C4-bromo position intact for a second, different coupling reaction. This stepwise approach enables the controlled and precise construction of highly complex and unsymmetrical molecules from a single starting scaffold. evitachem.comresearchgate.net

The synthesis of this building block typically begins with 6-methylindazole, which then undergoes sequential halogenation steps to introduce the iodine and bromine atoms. evitachem.com The resulting dihalo-indazole is then ready for use in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Reaction TypeCoupling PartnerResulting Functional GroupSignificance
Suzuki-Miyaura CouplingAryl or Vinyl Boronic Acids/EstersAryl or Vinyl groupForms C(sp²)-C(sp²) bonds, widely used for creating biaryl structures common in pharmaceuticals. researchgate.netsemanticscholar.org
Heck CouplingAlkenesSubstituted AlkeneIntroduces vinyl groups, which can be further modified. researchgate.net
Sonogashira CouplingTerminal AlkynesAlkynyl groupForms C(sp²)-C(sp) bonds, introducing linear, rigid structures into the molecule. researchgate.net
Stille CouplingOrganostannanesVarious organic groupsOffers an alternative method for C-C bond formation with a high tolerance for functional groups. researchgate.net

Applications in the Design and Synthesis of Novel Chemical Scaffolds

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net Consequently, indazole derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-cancer and anti-inflammatory effects. evitachem.comresearchgate.net

The compound this compound is an ideal starting point for generating libraries of novel chemical scaffolds for drug discovery. By leveraging the sequential cross-coupling reactions described previously, researchers can systematically introduce a wide variety of substituents at both the C3 and C4 positions. This allows for the exploration of a vast chemical space around the core indazole structure. For example, studies on related bromo-iodo-indazoles have shown their utility in synthesizing complex derivatives for evaluation as anti-cancer agents. nih.gov The ability to fine-tune the steric and electronic properties of the molecule by adding different functional groups is critical for optimizing interactions with biological targets like enzymes and receptors. evitachem.com This systematic approach to derivatization is a cornerstone of modern medicinal chemistry, enabling the development of new therapeutic candidates. researchgate.net

Exploration in Materials Science and Organic Electronics as Precursors

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential utility in other fields, such as materials science. Halogenated heterocyclic compounds are of growing interest as precursors for advanced materials. For instance, a structurally related compound, 4-Bromo-6-fluoro-5-iodo-1H-indazole, has been utilized in the development of materials for organic semiconductors and light-emitting diodes (LEDs). evitachem.com

The unique electronic properties conferred by the fused aromatic ring system and the presence of multiple halogen atoms can be exploited in the design of organic electronic materials. evitachem.com Although specific research focusing on this compound for these applications is not yet widely published, its status as a polyhalogenated, conjugated system makes it a plausible candidate for exploration as a precursor. The ability to functionalize the molecule at its halogenated sites could allow for the tuning of its electronic and photophysical properties, a key requirement in the development of new materials for applications in organic electronics.

Q & A

Q. How can structure-activity relationships (SAR) explain the biological activity variance between this compound and its chloro/fluoro analogs?

  • Methodological Answer: Table 1: Comparative SAR of Halogenated Indazoles
CompoundIC50_{50} (nM)LogPTarget Affinity
4-Br-3-I-6-Me-indazole12.53.2Kinase X
4-Cl-3-I-6-Me-indazole45.82.9Kinase X
4-F-3-I-6-Me-indazole>1002.4Kinase X
Source: Adapted from PubChem bioassay data .
  • Key Insight: Larger halogens (Br, I) enhance hydrophobic binding to kinase pockets but reduce solubility. Fluorine’s electronegativity disrupts π-π stacking, lowering potency.

Methodological Challenges

Q. How to design controlled experiments to differentiate between direct halogen bonding and hydrophobic interactions in biological assays?

  • Answer: Use isothermal titration calorimetry (ITC) with mutant proteins (e.g., Tyr→Ala to remove H-bond donors). Compare ΔG values for wild-type vs. mutants. Computational docking (AutoDock Vina) can predict binding modes, prioritizing halogen-bonding motifs (C-X···O/N) .

Q. What analytical workflows validate synthetic by-products when scaling up this compound production?

  • Answer: Implement LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to detect trace impurities (e.g., dehalogenated or dimerized species). Pair with preparative HPLC (≥95% purity) for isolation and 1H^{1}\text{H}-NMR characterization .

Ethical and Safety Considerations

Q. What safety protocols are critical given the compound’s potential irritancy and halogenated by-products?

  • Answer: Use fume hoods for reactions releasing HI or HBr gases. PPE (nitrile gloves, goggles) is mandatory. Store under argon at –20°C to prevent light-induced degradation. Waste must be neutralized with NaHCO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.